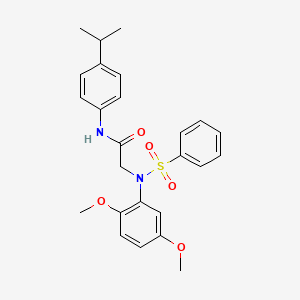
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PPMP, is a small molecule inhibitor that has been widely used in scientific research. PPMP is a potent inhibitor of glycosphingolipid biosynthesis, which is a crucial pathway for the synthesis of complex sphingolipids.
Wirkmechanismus
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide inhibits the enzyme glucosylceramide synthase (GCS), which is the first enzyme in the glycosphingolipid biosynthesis pathway. By inhibiting GCS, this compound blocks the synthesis of complex sphingolipids, which are important components of cell membranes. This leads to alterations in membrane structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of GCS by this compound leads to a decrease in the levels of complex sphingolipids, such as gangliosides and globosides. This can lead to alterations in cell membrane structure and function, which can affect cellular processes such as cell adhesion, signal transduction, and cell differentiation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be due to alterations in membrane structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of GCS, which allows for the selective inhibition of glycosphingolipid biosynthesis. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It is not a reversible inhibitor, which means that any effects on cellular processes may be irreversible. Additionally, the effects of this compound on cellular processes may be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of interest is the role of glycosphingolipids in infectious diseases. This compound has been shown to inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus (HIV). Further research is needed to understand the mechanism of action of this compound in these infections and to determine whether it has potential as a therapeutic agent. Another area of interest is the role of glycosphingolipids in neurodegenerative diseases. This compound has been shown to reduce the accumulation of amyloid-beta in the brains of mice with Alzheimer's disease. Further research is needed to determine whether this compound has potential as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide can be synthesized by the reaction of 4-phenoxyphenylacetic acid with 3-pyridinemethanol to form an ester, which is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The reaction is carried out in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Wissenschaftliche Forschungsanwendungen
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been widely used in scientific research to study the role of glycosphingolipids in various biological processes. Glycosphingolipids are important components of cell membranes and have been implicated in a variety of cellular functions, including cell adhesion, signal transduction, and cell differentiation. This compound has been used to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases.
Eigenschaften
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGEMJJLOFOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107637.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107638.png)
![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6107653.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)
![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)